

AT7519: A Multi-Targeted CDK Inhibitor for Multiple Myeloma

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Compound of Interest

Compound Name: AT7519

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An In-depth Technical Guide on the Preclinical Activity of **AT7519** in Multiple Myeloma Cell Lines

AT7519 is a novel, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs) that has demonstrated significant preclinical activity against multiple myeloma (MM). Dysregulation of cell cycle control, often driven by the abnormal activation of CDKs, is a hallmark of cancer, making these enzymes attractive therapeutic targets in oncology.[1][2] In multiple myeloma, the overexpression of various CDK complexes contributes to uncontrolled cell proliferation.[2]

AT7519 exhibits potent, ATP-competitive inhibition against a range of CDKs, including those critical for cell cycle progression and transcriptional regulation, and has advanced to clinical evaluation.[3][4][5] This document provides a comprehensive overview of the in vitro and in vivo activity of **AT7519** in MM cell lines, detailing its mechanism of action, efficacy data, and the experimental protocols used for its evaluation.

Core Mechanism of Action

AT7519 exerts its anti-myeloma effects through a dual mechanism involving the inhibition of transcriptional processes and the activation of a key signaling protein, GSK-3 β . [1][2]

- **Inhibition of Cyclin-Dependent Kinases and Transcription:** **AT7519** is a potent inhibitor of CDK1, CDK2, CDK4, CDK5, and CDK9.[6] The inhibition of transcriptional CDKs, particularly CDK9, leads to the rapid dephosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNA pol II) at both serine 2 and serine 5 sites.[1][3] This event, observed within hours of treatment, impedes transcriptional elongation, leading to a significant

reduction in overall RNA synthesis.[1][2] The resulting transcriptional arrest causes the downregulation of short-lived anti-apoptotic proteins crucial for MM cell survival, such as Mcl-1 and XIAP, thereby triggering apoptosis.[1]

- Activation of Glycogen Synthase Kinase 3 β (GSK-3 β): Independently of its effect on transcription, **AT7519** also inhibits the phosphorylation of GSK-3 β at the serine 9 residue.[1][2] This dephosphorylation leads to the activation of GSK-3 β , a serine/threonine kinase implicated in various oncogenic signaling pathways.[1] Studies have confirmed that this activation of GSK-3 β is a critical component of **AT7519**-induced apoptosis.[2][4] This was demonstrated by experiments where the inhibition of GSK-3 β partially rescued MM cells from **AT7519**-induced cell death.[2] The dephosphorylation of RNA pol II and the activation of GSK-3 β appear to be two independent mechanisms through which **AT7519** induces apoptosis in MM cells.[6]

Quantitative Data on AT7519 Activity

The efficacy of **AT7519** has been quantified through various in vitro assays, demonstrating potent activity against a panel of multiple myeloma cell lines, including those resistant to conventional therapies.

Table 1: In Vitro Kinase Inhibitory Activity of **AT7519**

Kinase Target	IC50 (nM)
CDK9/Cyclin T	<10
CDK5/p35	13
CDK2/Cyclin A	47
GSK-3 β	89
CDK4/Cyclin D1	100
CDK1/Cyclin B	210

Data sourced from Selleck Chemicals and other publications.[3]

Table 2: Cytotoxicity (IC50) of **AT7519** in Multiple Myeloma Cell Lines after 48h Treatment

Cell Line	Type	IC50 (μM)
MM.1S	Sensitive	0.5
U266	Sensitive	0.5
OPM1	Sensitive	0.5 - 2.0
RPMI 8226	Sensitive	0.5 - 2.0
LR-5	Melphalan-Resistant	0.5 - 2.0
Dox40	Doxorubicin-Resistant	0.5 - 2.0
MM.1R	Dexamethasone-Resistant	>2.0 - 4.0
Patient-Derived MM Cells	Primary	0.5 - 2.0

IC50 values represent the concentration required to inhibit cell growth by 50%. Data compiled from multiple studies.[\[1\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)

Table 3: Effect of **AT7519** (0.5 μM) on Cell Cycle Distribution in MM.1S Cells

Treatment Duration	% Cells in G0/G1 Phase	% Cells in G2/M Phase	% Cells in Sub-G1 (Apoptosis)
6 hours	Increased	Increased	No significant change
12 hours	-	-	Increased
24 hours	-	-	Further Increased

AT7519 treatment resulted in an accumulation of cells in the G0/G1 and G2/M phases, followed by an increase in the sub-G1 population, indicative of apoptosis.[\[1\]](#)[\[7\]](#)

Experimental Protocols & Methodologies

The following section details the standard methodologies employed to characterize the activity of **AT7519** in multiple myeloma.

1. Cell Lines and Culture:

- **Cell Lines:** A panel of human MM cell lines were used, including those sensitive to conventional drugs (e.g., MM.1S, U266, OPM1, RPMI 8226) and those with acquired resistance (e.g., MM.1R, LR-5, Dox40).^{[1][7]}
- **Culture Conditions:** Cells were typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Cell Viability Assay (MTT Assay):

- **Purpose:** To determine the dose-dependent cytotoxic effect of **AT7519**.
- **Protocol:**
 - Seed MM cells in 96-well plates.
 - Treat cells with increasing concentrations of **AT7519** (e.g., 0 to 4 μM) for specified durations (24, 48, 72 hours).^[1]
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
 - Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO).
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ values.

3. Cell Cycle Analysis:

- **Purpose:** To assess the effect of **AT7519** on cell cycle progression.
- **Protocol:**

- Treat MM.1S cells with **AT7519** (e.g., 0.5 μ M) for various time points (e.g., 6, 12, 24 hours).[\[1\]](#)[\[7\]](#)
- Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
- Wash the fixed cells and resuspend in a solution containing Propidium Iodide (PI) and RNase A.
- Analyze the DNA content of the cells using a flow cytometer.
- Quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

4. Apoptosis Assay (Annexin V/PI Staining):

- Purpose: To confirm and quantify the induction of apoptosis.
- Protocol:
 - Treat cells with **AT7519** for desired time points (e.g., 12, 24, 48 hours).[\[1\]](#)
 - Harvest and wash the cells.
 - Resuspend cells in Annexin V binding buffer.
 - Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
 - Incubate in the dark at room temperature.
 - Analyze the stained cells by flow cytometry. The percentage of apoptotic cells is determined by summing the early apoptotic (Annexin V-positive, PI-negative) and late apoptotic (Annexin V-positive, PI-positive) populations.[\[1\]](#)[\[7\]](#)

5. Western Blotting:

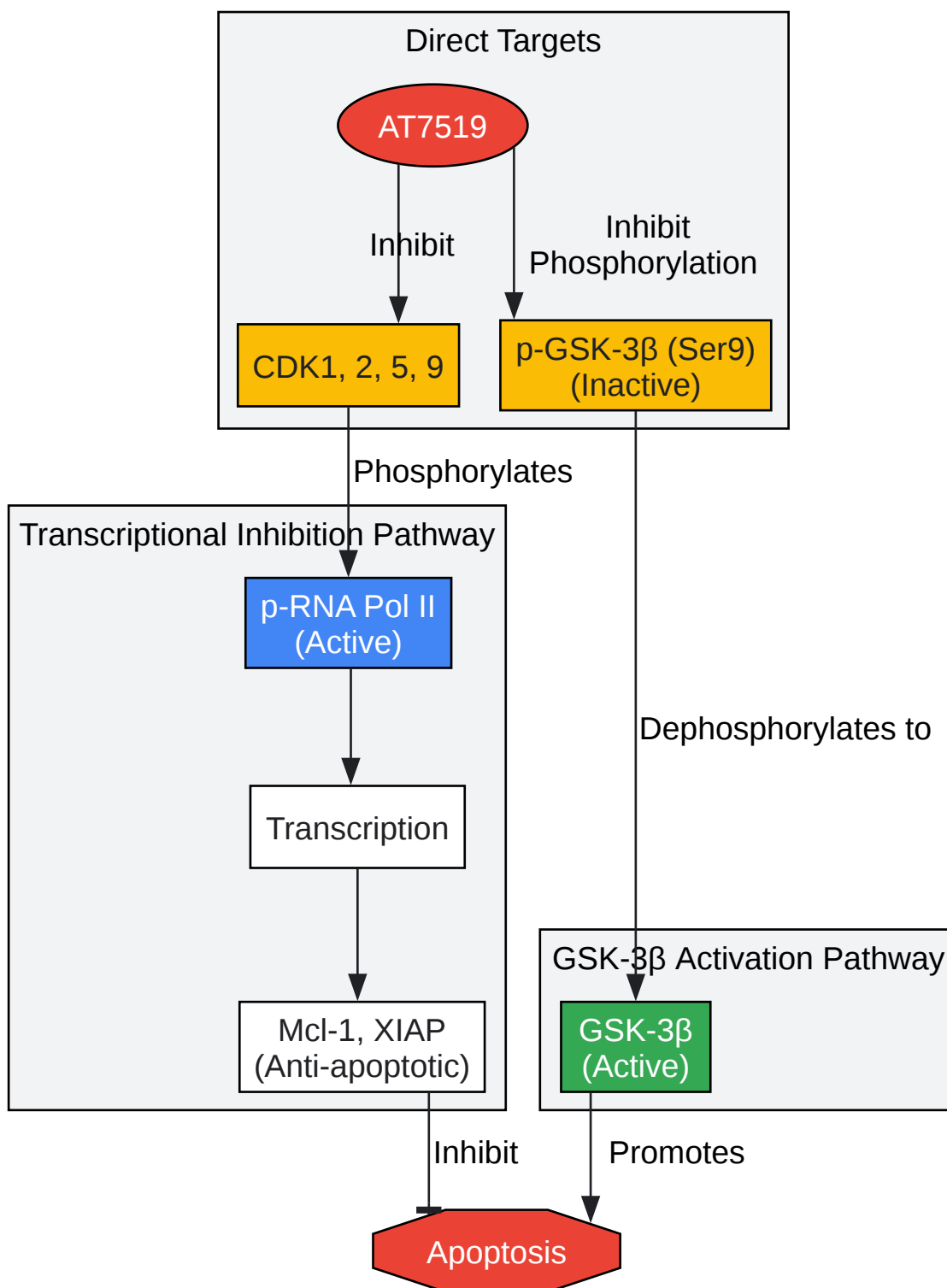
- Purpose: To analyze the levels and phosphorylation status of key proteins involved in the mechanism of action.

- Protocol:
 - Treat MM cells with **AT7519** (e.g., 0.5 μ M) for short time courses (e.g., 0.5 to 6 hours) to detect early signaling events.[\[7\]](#)
 - Lyse the cells to extract total protein.
 - Determine protein concentration using a BCA or Bradford assay.
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane and probe with primary antibodies against targets such as phospho-RNA pol II (Ser2/Ser5), total RNA pol II, phospho-GSK-3 β (Ser9), total GSK-3 β , Mcl-1, XIAP, cleaved caspases, and cyclins.[\[1\]](#)[\[7\]](#)
 - Incubate with appropriate HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) system.

6. In Vivo Human MM Xenograft Model:

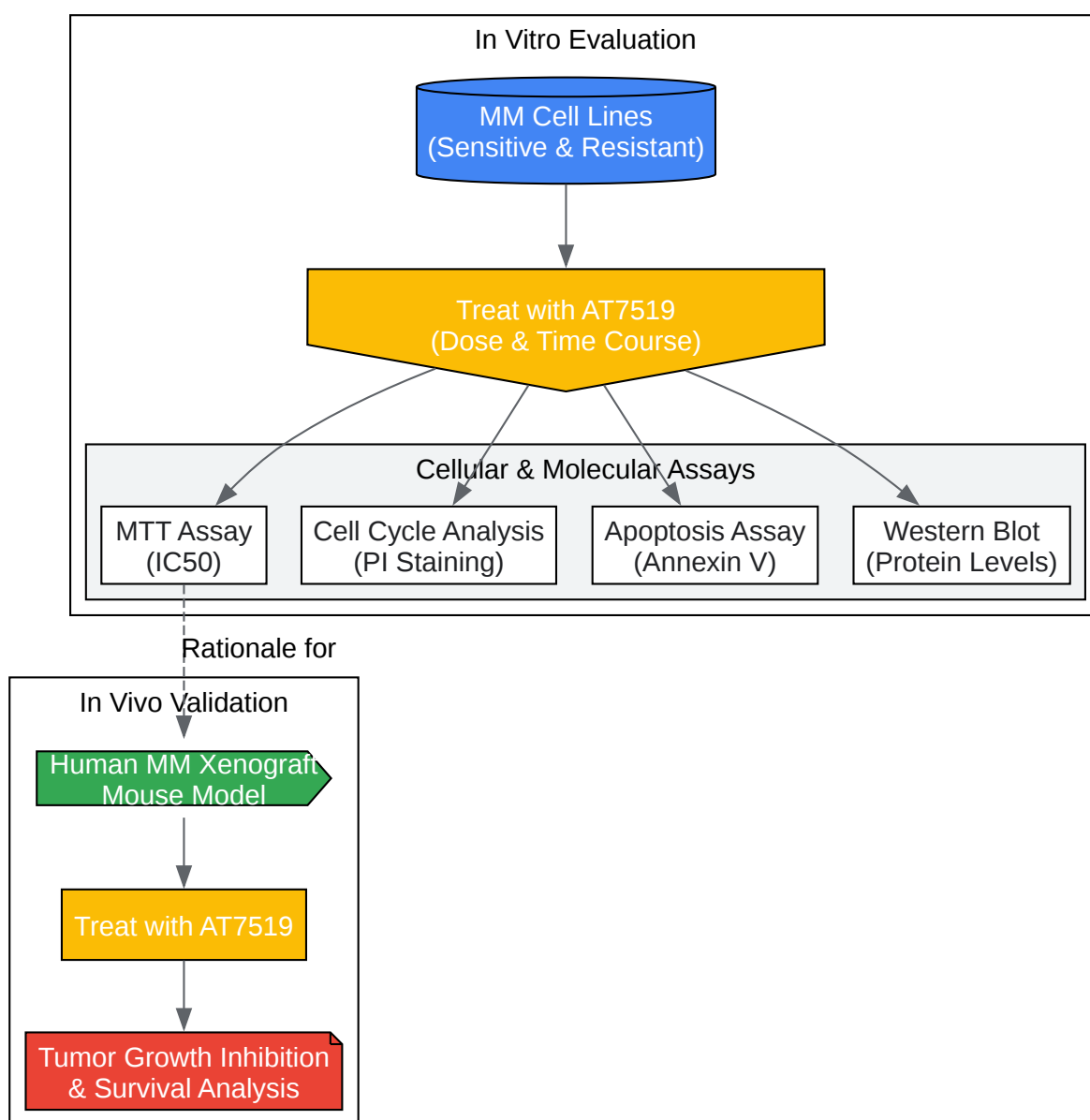
- Purpose: To evaluate the anti-tumor efficacy of **AT7519** in a living organism.
- Protocol:
 - Implant human MM cells subcutaneously into immunodeficient mice (e.g., SCID mice).
 - Once tumors become measurable, randomize mice into treatment and control groups.
 - Administer **AT7519** (e.g., 15 mg/kg, intraperitoneally) or vehicle control according to a defined schedule.[\[3\]](#)
 - Monitor tumor volume and animal body weight regularly.
 - Evaluate overall survival.[\[6\]](#)
 - At the end of the study, tumors may be excised for immunohistochemical analysis of biomarkers like cleaved caspase-3 to confirm apoptosis induction.[\[7\]](#)

Visualizing Pathways and Workflows



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Caption: Dual mechanism of **AT7519** leading to apoptosis in multiple myeloma cells.



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Caption: Experimental workflow for evaluating **AT7519**'s anti-myeloma activity.

Conclusion

AT7519 is a potent multi-CDK inhibitor with significant anti-myeloma activity demonstrated in a wide range of preclinical models. Its ability to induce apoptosis in both drug-sensitive and resistant multiple myeloma cell lines, including primary patient samples, underscores its therapeutic potential.[1][6] The compound's dual mechanism, targeting both transcriptional machinery via RNA polymerase II inhibition and activating the pro-apoptotic GSK-3 β pathway, provides a robust rationale for its clinical development.[2][4] The comprehensive data gathered from in vitro and in vivo studies support the ongoing clinical trials of **AT7519**, alone or in combination with other agents, for the treatment of relapsed and refractory multiple myeloma. [8][9][10]

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